2-Methyl-4-(tributylstannyl)pyridine CAS number and properties
2-Methyl-4-(tributylstannyl)pyridine CAS number and properties
An In-Depth Technical Guide to 2-Methyl-4-(tributylstannyl)pyridine for Advanced Research Applications
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of 2-Methyl-4-(tributylstannyl)pyridine, a pivotal organostannane reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction: A Versatile Building Block for Complex Molecule Synthesis
2-Methyl-4-(tributylstannyl)pyridine is an organotin compound that has emerged as a valuable and versatile building block in synthetic chemistry. Its utility lies in its ability to introduce the 2-methyl-4-pyridyl moiety into a wide array of organic molecules through robust and reliable C-C bond-forming reactions. The pyridine scaffold is a ubiquitous feature in numerous pharmaceuticals, agrochemicals, and functional materials, making reagents that can efficiently install this heterocycle highly sought after.[1][2][3]
This reagent is particularly prominent in the Stille cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[4][5] The tributylstannyl group serves as an effective transmetalation partner in the palladium catalytic cycle, while being relatively stable to air and moisture, which simplifies handling compared to other organometallic reagents.[5] The presence of the methyl group on the pyridine ring can also influence the electronic properties and steric environment of the final product, offering a handle for fine-tuning molecular characteristics in drug design and materials science.[1] This guide will explore the synthesis, key reactions, and safety considerations associated with 2-Methyl-4-(tributylstannyl)pyridine, providing the necessary insights for its effective application in the laboratory.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's properties is fundamental to its successful application. The key identifiers and physical characteristics of 2-Methyl-4-(tributylstannyl)pyridine are summarized below.
Structural Representation
Caption: Chemical Structure of 2-Methyl-4-(tributylstannyl)pyridine
Data Summary Table
| Property | Value | Source(s) |
| Chemical Name | 2-Methyl-4-(tributylstannyl)pyridine | [6] |
| CAS Number | 134914-97-9 | [6][7] |
| Molecular Formula | C₁₈H₃₃NSn | [6][7] |
| Molecular Weight | 382.17 g/mol | [7] |
| Appearance | Solid | [7] |
| InChI | 1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;31-3-4-2;/h3-5H,1H3;31,3-4H2,2H3; | [6][7] |
| InChI Key | HKKVMSAVVHWLHJ-UHFFFAOYSA-N | [6][7] |
| SMILES String | CCCC(CCCC)c1ccnc(C)c1 | [7] |
Synthesis and Mechanism
The synthesis of pyridylstannanes generally proceeds via a lithium-halogen exchange followed by quenching with an electrophilic tin reagent. This approach provides a reliable and high-yielding route to the desired product.
Synthetic Scheme
A common and effective method for preparing 2-Methyl-4-(tributylstannyl)pyridine involves the reaction of 4-bromo-2-methylpyridine with n-butyllithium to form a lithiated intermediate, which is then reacted with tributyltin chloride.
Caption: General synthesis of 2-Methyl-4-(tributylstannyl)pyridine.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for analogous compounds and should be performed by trained chemists under an inert atmosphere.[8][9]
Materials:
-
4-Bromo-2-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-2-methylpyridine (1.0 eq) and dissolve in anhydrous THF.
-
Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Stannylation: To the reaction mixture, add tributyltin chloride (1.1 eq) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield 2-Methyl-4-(tributylstannyl)pyridine as a solid.[7][8][9]
Core Application: The Stille Cross-Coupling Reaction
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organostannane and an organic electrophile, catalyzed by a palladium complex.[5] 2-Methyl-4-(tributylstannyl)pyridine is an excellent substrate for these reactions, serving to couple the 2-methyl-4-pyridyl group onto various molecular scaffolds.
Catalytic Cycle
The generally accepted mechanism for the Stille coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Representative Stille Coupling Protocol
Materials:
-
2-Methyl-4-(tributylstannyl)pyridine (1.0 eq)
-
Aryl halide or triflate (e.g., iodobenzene) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., DMF, toluene, or dioxane)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-Methyl-4-(tributylstannyl)pyridine, the aryl halide/triflate, and the palladium catalyst.
-
Reaction: Add the anhydrous solvent via cannula. If using, add the CuI co-catalyst. Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over a suitable drying agent, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.[10]
Applications in Drug Discovery and Materials Science
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[3] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a key component in designing molecules that interact with biological targets.[1]
-
Drug Development: 2-Methyl-4-(tributylstannyl)pyridine enables the late-stage functionalization of complex molecules, allowing medicinal chemists to rapidly generate libraries of novel compounds for screening. It is used in the synthesis of kinase inhibitors, G-protein coupled receptor modulators, and antiviral agents.[11]
-
Materials Science: In materials science, this reagent is used to synthesize ligands for organic light-emitting diodes (OLEDs) and other functional materials where the electronic and photophysical properties of the pyridine moiety are advantageous.[11]
Safety, Handling, and Storage
Organotin compounds are toxic and require careful handling. Users must consult the Safety Data Sheet (SDS) before use and adhere to all institutional safety protocols.[12][13]
GHS Hazard Information
| Hazard Class | Statement Code | Description | Source(s) |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [7][14] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [7][14] |
| Skin Irritation | H315 | Causes skin irritation | [7][14] |
| Eye Irritation | H319 | Causes serious eye irritation | [7][14] |
| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child. | [7][14] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure | [7][14] |
| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects | [7][14] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of waste, including tin byproducts, in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
2-Methyl-4-(tributylstannyl)pyridine is a highly effective and versatile reagent for the introduction of the 2-methyl-4-pyridyl group into organic molecules. Its primary application in the Stille cross-coupling reaction provides a reliable pathway for the synthesis of complex structures relevant to the pharmaceutical and materials science industries. While the toxicity of organotin compounds necessitates careful handling, the synthetic advantages offered by this reagent ensure its continued importance in advanced chemical research.
References
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Synthesis of g) 2,6-Dimethyl-4-(tributylstannyl)pyridine. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]
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Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
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